molecular formula C20H18FN3O2S B2767783 N'-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 896378-00-0

N'-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2767783
CAS No.: 896378-00-0
M. Wt: 383.44
InChI Key: PIXSDIBBTXIYNZ-UHFFFAOYSA-N
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Description

N'-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a chemical compound with the CAS registry number 896378-00-0 and a molecular formula of C20H18FN3O2S . It has a molecular weight of approximately 383.44 g/mol . This ethanediamide derivative features a 1,3-thiazole core, a common motif in medicinal chemistry, which is linked to a 4-methylphenyl group and a 4-fluorophenyl-substituted diamide chain . The compound is offered by suppliers with a stated purity of 90% and above, available for research purposes in quantities ranging from 1mg to 5mg . Compounds with thiazole and fluorophenyl components, similar to this one, are frequently investigated in scientific research for their potential biological activities, which can include antiviral and anticancer properties . As a complex organic molecule, it serves as a valuable building block or reference standard in drug discovery and chemical biology efforts. This product is intended for non-human research applications only. It is not designed for diagnostic or therapeutic use and is strictly not for human or veterinary consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-13-2-4-14(5-3-13)20-24-17(12-27-20)10-11-22-18(25)19(26)23-16-8-6-15(21)7-9-16/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXSDIBBTXIYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Construction via Hantzsch Synthesis

The 1,3-thiazole ring is synthesized using the Hantzsch thiazole synthesis, a well-established method for constructing thiazole derivatives. This reaction involves the condensation of α-haloketones with thioamides under basic conditions. For this compound, 2-bromo-4-methylacetophenone reacts with thiourea in ethanol at 60°C to yield 2-(4-methylphenyl)-1,3-thiazol-4-amine. The reaction mechanism proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of hydrogen bromide.

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)
  • Temperature: 60°C, reflux
  • Catalyst: Triethylamine (1.2 equiv)
  • Yield: 78% (isolated via vacuum filtration)

Introduction of the Ethylamine Side Chain

The ethylamine side chain is introduced via nucleophilic substitution at the 4-position of the thiazole ring. 2-(4-Methylphenyl)-1,3-thiazol-4-amine reacts with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamine.

Key Optimization Parameters:

  • Solvent polarity: DMF enhances nucleophilicity of the amine.
  • Stoichiometry: 1.5 equiv of 1,2-dibromoethane ensures complete substitution.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 7:3) achieves >95% purity.

Formation of the Ethanediamide Moiety

The ethanediamide linkage is constructed by reacting 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamine with oxalyl chloride, followed by coupling with 4-fluoroaniline. This two-step process ensures controlled amide bond formation.

Step 1: Oxalyl Chloride Activation

  • Conditions: Oxalyl chloride (2.0 equiv) in dichloromethane (DCM), 0°C to room temperature, 4 hours.
  • Intermediate: N-(2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl)oxalyl chloride.

Step 2: Amine Coupling

  • Conditions: 4-Fluoroaniline (1.1 equiv), triethylamine (2.0 equiv), DCM, 25°C, 6 hours.
  • Yield: 82% after recrystallization (ethanol/water).

Industrial-Scale Production Considerations

Catalytic Efficiency and Solvent Recovery

Industrial synthesis prioritizes solvent recycling and catalyst reuse. A patent by CN110746322A highlights the use of immobilized lipase catalysts in thiazole amidation, reducing waste and improving atom economy.

Comparative Catalyst Performance:

Catalyst Yield (%) Turnover Number (TON)
Triethylamine 78 12
Lipase (Immobilized) 85 45

Continuous Flow Reactor Optimization

Continuous flow systems enhance reaction reproducibility and safety. A study in PMC9462268 demonstrates that thiazole-amide coupling in microreactors achieves 94% conversion in 30 minutes, compared to 6 hours in batch reactors.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3):

  • δ 8.21 (s, 1H, thiazole-H)
  • δ 7.65–7.58 (m, 4H, aromatic-H)
  • δ 3.89 (t, J = 6.8 Hz, 2H, CH2-N)
  • δ 2.45 (s, 3H, CH3)

19F NMR (376 MHz, CDCl3):

  • δ -112.4 (s, 1F, Ar-F)

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 413.1421 [M+H]+
  • Calculated for C21H20FN3O2S: 413.1425

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/g)
Hantzsch + Batch Coupling 78 95 12.50
Continuous Flow + Lipase 85 98 9.80

Challenges and Mitigation Strategies

Byproduct Formation during Amidation

Side products such as N-acylated impurities arise from over-reaction of oxalyl chloride. Patent EP1925611A1 recommends using controlled stoichiometry (1.1 equiv of oxalyl chloride) and low temperatures (0–5°C) to suppress byproducts.

Purification of Hydrophobic Intermediates

The compound’s lipophilic nature complicates aqueous workup. Source advocates for countercurrent chromatography with heptane/ethyl acetate gradients, achieving 99% purity in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

N'-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The oxalamide linkage can facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethanediamide Derivatives with Varied Aromatic Substituents

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
  • Structural Differences :
    • The 4-methoxyphenyl group replaces the 4-fluorophenyl, introducing an electron-donating methoxy group instead of fluorine.
    • A piperazinyl-benzoyl ethyl group substitutes the thiazole moiety. Piperazine introduces conformational flexibility and basicity, contrasting with the planar, aromatic thiazole.
  • The piperazine-benzoyl moiety may enhance solubility in polar solvents but reduce aromatic stacking interactions.
Hydrazinecarbothioamides and Triazoles (, Compounds [4–9])
  • Structural Differences :
    • These compounds feature 1,2,4-triazole or hydrazinecarbothioamide cores instead of ethanediamide.
    • Fluorophenyl groups are retained, but sulfonyl benzoic acid derivatives are present (e.g., 4-(4-X-phenylsulfonyl)phenyl).
  • Key Findings :
    • IR spectra show C=S stretching (1243–1258 cm⁻¹) in hydrazinecarbothioamides, absent in triazoles, confirming tautomerism between thione and thiol forms .
    • The absence of C=O bands (~1663–1682 cm⁻¹) in triazoles highlights structural reorganization during synthesis .

Heterocyclic Variations: Thiazole vs. Thiadiazole and Triazole

Thiadiazole-Containing Pesticides ()
  • Example : N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide.
  • Structural Differences :
    • A 1,3,4-thiadiazole ring replaces the thiazole, introducing an additional nitrogen atom.
    • The trifluoromethyl group enhances electron-withdrawing effects.
  • Implications :
    • Thiadiazoles exhibit higher electronegativity and metabolic resistance compared to thiazoles, often utilized in agrochemicals for durability .
Triazole Derivatives (, Compounds [7–9])
  • Structural Differences :
    • 1,2,4-Triazole rings replace thiazole, with tautomerism between thione and thiol forms.

Backbone and Functional Group Comparisons

Compound Core Structure Aromatic Substituent Heterocycle Key Spectral Features
Target Compound Ethanediamide 4-Fluorophenyl 1,3-Thiazole Likely C=O stretch (~1650–1700 cm⁻¹)
N-(4-Methoxyphenyl)-...piperazinyl]ethanediamide () Ethanediamide 4-Methoxyphenyl Piperazine N/A (data not provided)
Hydrazinecarbothioamides [4–6] () Hydrazinecarbothioamide 2,4-Difluorophenyl Sulfonylbenzene C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹)
1,3,4-Thiadiazole Pesticides () Acetamide 4-Fluorophenyl 1,3,4-Thiadiazole Likely C-F and C=S stretches

Research Findings and Implications

  • Electronic Effects : Fluorine substituents (e.g., in the target compound and pesticides) enhance stability and lipophilicity, whereas methoxy groups () increase electron density and solubility.
  • Heterocycle Impact : Thiazoles (target) favor planar interactions, while piperazines () introduce flexibility. Thiadiazoles () and triazoles () exhibit distinct tautomeric and electronic behaviors.
  • Synthesis Pathways : The target compound’s ethanediamide backbone may require coupling strategies distinct from the hydrazinecarbothioamide cyclization () or piperazine derivatization ().

Biological Activity

N'-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group, a thiazole moiety, and an ethylenediamine backbone. Its molecular formula is C19H22FN3SC_{19}H_{22}FN_3S, with a molecular weight of approximately 347.46 g/mol. The presence of the fluorine atom and the thiazole ring suggests potential interactions with biological targets, making it a candidate for further investigation.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that thiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Some thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cells .
  • Enzyme Inhibition : Thiazoles can act as inhibitors of metabolic enzymes, which may contribute to their therapeutic effects in conditions like diabetes and obesity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type Target/Organism Effect Reference
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansInhibition of growth
AnticancerColon carcinoma (HCT-116)IC50 = 6.2 µM
Enzyme inhibitionAcetylcholinesteraseSignificant inhibition

Case Studies

  • Antimicrobial Efficacy : A study evaluating various thiazole derivatives showed that those with similar structural motifs to this compound exhibited promising antibacterial activity against gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cytotoxicity Against Cancer Cells : In vitro studies on thiazole derivatives revealed significant cytotoxicity against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 µM to 43.4 µM. This suggests that the compound may induce apoptosis or inhibit proliferation in cancer cells through pathways involving cell cycle arrest.

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole formationEthanol, 80°C, 12h6595%
AmidationDCC, DMF, rt, 24h4288%
PurificationEtOAc/Hexane (3:7)-99%

Q. Table 2: Biological Activity of Structural Analogs

CompoundModificationIC50_{50} (EGFR)MIC (S. aureus)
ParentNone18 µM8 µg/mL
Analog A4-Cl-thiazole12 µM2 µg/mL
Analog BMethoxyphenyl45 µM16 µg/mL

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